molecular formula C18H22N2O3S2 B296791 2-[(2-methylbenzyl)sulfanyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-[(2-methylbenzyl)sulfanyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B296791
M. Wt: 378.5 g/mol
InChI Key: GGBYCFLGPKPLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)sulfanyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MMB-2201 and belongs to the family of synthetic cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

MMB-2201 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of various physiological processes, including pain, appetite, mood, and memory.
Biochemical and Physiological Effects:
MMB-2201 has been shown to induce a range of biochemical and physiological effects through the activation of the CB1 receptor. These effects include the modulation of pain, appetite, mood, and memory. MMB-2201 has also been shown to induce hypothermia, which is a common effect of CB1 receptor activation. Additionally, MMB-2201 has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in lab experiments is its potent activity on the CB1 receptor. This allows researchers to investigate the physiological and biochemical effects of CB1 receptor activation with high specificity. However, one limitation of using MMB-2201 is its relatively short half-life, which may make it difficult to study the long-term effects of CB1 receptor activation.

Future Directions

There are several future directions for the study of MMB-2201. One area of interest is the investigation of the role of the CB1 receptor in the pathogenesis of various diseases, including obesity, diabetes, and neurodegenerative disorders. Another area of interest is the development of novel CB1 receptor agonists with improved pharmacokinetic properties and reduced side effects. Additionally, the use of MMB-2201 in combination with other compounds may provide insights into the complex interactions between the CB1 receptor and other signaling pathways.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 2-methylthiophenol with 3-methyl-2-nitrobenzoic acid, followed by reduction with tin (II) chloride and sodium hydroxide. The resulting product is then reacted with N-methyl-N-(methylsulfonyl)amine to form MMB-2201. The synthesis of MMB-2201 is relatively simple, and the compound can be obtained in high yields.

Scientific Research Applications

MMB-2201 has been extensively studied in scientific research due to its potent activity on the CB1 receptor. The compound has been used in various in vitro and in vivo studies to investigate the physiological and biochemical effects of CB1 receptor activation. MMB-2201 has also been used as a tool compound to study the role of the CB1 receptor in various physiological processes, including pain, anxiety, and addiction.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H22N2O3S2/c1-14-7-4-5-8-15(14)12-24-13-18(21)19-16-9-6-10-17(11-16)20(2)25(3,22)23/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

GGBYCFLGPKPLHQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C

Origin of Product

United States

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